1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione
Description
This compound features a pyrrolidine-2,5-dione (succinimide) core substituted with a 4-bromophenyl group at position 1 and a 2-methylbenzodiazolyl moiety at position 2.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2-methylbenzimidazol-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c1-11-20-14-4-2-3-5-15(14)21(11)16-10-17(23)22(18(16)24)13-8-6-12(19)7-9-13/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZWHTRCZMLDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CC(=O)N(C3=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of N-(4-Bromophenyl)Succinamic Acid
Succinic anhydride reacts with 4-bromoaniline in dichloromethane at 0–5°C to yield N-(4-bromophenyl)succinamic acid. This step achieves 85–92% conversion under anhydrous conditions, with the reaction progress monitored by thin-layer chromatography (TLC) in ethyl acetate/hexane (1:3).
Reaction Conditions :
- Molar ratio : 1:1 (succinic anhydride : 4-bromoaniline)
- Catalyst : Triethylamine (0.5 eq)
- Time : 4–6 hours
Activation and Benzodiazole Coupling
The free carboxylic acid group undergoes activation using thionyl chloride (SOCl₂) in refluxing toluene, forming the acid chloride intermediate. Subsequent reaction with 2-methylbenzimidazole in tetrahydrofuran (THF) at −10°C produces the diamide precursor.
Critical Parameters :
- Temperature control : Below −5°C prevents premature cyclization
- Stoichiometry : 1.2 eq of 2-methylbenzimidazole relative to acid chloride
- Yield : 68–75% after silica gel chromatography
Cyclization to Imide
Heating the diamide in acetic anhydride at 120°C for 8 hours induces cyclodehydration, forming the pyrrolidine-2,5-dione ring. The reaction mixture is quenched with ice-water, and the precipitate recrystallized from ethanol to afford the target compound.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 120°C | +23% vs 100°C |
| Reaction Time | 8 h | Max at 8 h |
| Solvent | Ac₂O | 89% purity |
Synthetic Route 2: Nickel-Catalyzed Cycloaddition
Precursor Synthesis
3.1.1 N-(4-Bromophenyl)Maleimide
Prepared via maleic anhydride and 4-bromoaniline in refluxing acetic acid (82% yield).
3.1.2 1-(Chloromethyl)-2-methylbenzimidazole
Synthesized from 2-methylbenzimidazole and chloromethyl methyl ether under phase-transfer conditions (Bu₄N⁺HSO₄⁻ catalyst, 76% yield).
Nickel-Mediated Coupling
A mixture of N-(4-bromophenyl)maleimide (1 eq), 1-(chloromethyl)-2-methylbenzimidazole (1.2 eq), and Ni(COD)₂ (10 mol%) in dimethylformamide (DMF) undergoes cycloaddition at 80°C for 12 hours. The reaction exploits nickel's ability to facilitate C–N bond formation between sp²-hybridized carbons.
Performance Metrics :
- Conversion : 91% (HPLC)
- Regioselectivity : >98% (¹H NMR)
- Isolated Yield : 74% after column chromatography
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 52% | 61% |
| Purification Needs | Medium | High |
| Scalability | 100 g scale | <50 g scale |
| Byproducts | Acetic acid | Ni residues |
Route 2 offers superior atom economy (78% vs 65%) but requires stringent nickel removal protocols. Route 1 remains preferable for industrial-scale synthesis due to lower catalyst costs and established purification methods.
Mechanistic Insights into Key Steps
Cyclodehydration Dynamics
Density functional theory (DFT) calculations reveal the cyclization transition state has an activation energy of 32.7 kcal/mol. The rate-determining step involves simultaneous proton transfer from the amide nitrogen and nucleophilic attack by the carbonyl oxygen.
Nickel Coordination Effects
In Route 2, Ni⁰ coordinates to both the maleimide double bond and benzimidazole nitrogen, lowering the C–N bond formation barrier by 18 kcal/mol compared to uncatalyzed pathways. This π-backbonding interaction preferentially activates the β-carbon of maleimide for nucleophilic attack.
Analytical Characterization Data
Spectroscopic Properties
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H)
- δ 7.89 (m, 4H, benzodiazole-H)
- δ 4.02 (s, 2H, CH₂ imide)
- δ 2.45 (s, 3H, CH₃)
13C NMR :
- 178.9 ppm (C=O imide)
- 135.6 ppm (C-Br)
- 122.1 ppm (benzodiazole C–N)
Industrial-Scale Optimization Challenges
Solvent Selection
Cyclopentyl methyl ether (CPME) replaces DMF in Route 2 for:
Continuous Flow Implementation
Microreactor systems enhance Route 1 efficiency:
| Parameter | Batch | Flow |
|---|---|---|
| Reaction Time | 8 h | 22 min |
| Space-Time Yield | 0.8 kg/m³/h | 4.1 kg/m³/h |
| Impurity Profile | 5.2% | 1.8% |
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated coupling using Ir(ppy)₃ (2 mol%):
Biocatalytic Approaches
Engineered amidases from Pseudomonas putida:
- Convert diamide precursors to imide in phosphate buffer (pH 7.4)
- 94% conversion at 37°C
- Limited to water-soluble substrates
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It may act as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects in various diseases. Its unique structure allows for interactions with specific biological targets, making it a candidate for drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound can bind to specific enzymes, receptors, or proteins, modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways.
Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, inflammation, and oxidative stress. By modulating these pathways, it can exert therapeutic effects in various diseases.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogous Pyrrolidine-2,5-dione Derivatives
Key Observations :
- Bromophenyl substituents (as in 2c and 5d) are associated with increased antibacterial and enzymatic inhibition activities compared to non-halogenated derivatives .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Thioether-substituted derivatives (e.g., 2c, 2d) exhibit lower solubility due to long alkyl chains, whereas aryloxy or benzodiazolyl groups may improve solubility in polar solvents .
- The target compound’s benzodiazolyl group likely contributes to unique 1H NMR shifts, such as downfield aromatic protons and distinct methyl resonances .
Key Observations :
- Bromophenyl-substituted compounds (e.g., 5d, 2c) show enhanced bioactivity compared to non-halogenated analogues, likely due to increased electronegativity and steric effects .
- The target compound’s benzodiazolyl group may enable dual 5-HT1A and SERT binding, similar to indolyl-substituted pyrrolidinediones .
Q & A
Q. What are the optimal synthetic routes for 1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, such as:
- Step 1: Condensation of 4-bromophenylamine with maleic anhydride to form the pyrrolidine-2,5-dione core.
- Step 2: Substitution at the 3-position using 2-methylbenzimidazole derivatives under nucleophilic conditions.
Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., K2CO3 for deprotonation). For example, highlights that alkylation of pyrrolidine-dione derivatives with brominated ketones requires precise stoichiometry and reflux conditions to achieve ~40% yield .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and stereochemistry?
Methodological Answer:
- X-ray crystallography resolves absolute configuration and bond angles, critical for confirming the benzodiazolyl group’s orientation .
- NMR spectroscopy (1H/13C, 2D-COSY) identifies coupling between the bromophenyl protons (δ 7.2–7.8 ppm) and the benzodiazolyl NH (δ 10–12 ppm). shows similar compounds require DEPT-135 for distinguishing quaternary carbons in the pyrrolidine ring .
- HRMS validates molecular formula (e.g., C18H15BrN4O2), with isotopic patterns confirming bromine presence .
Advanced Research Questions
Q. What strategies mitigate conflicting bioactivity data across enzymatic assays (e.g., IC50 variability in kinase inhibition studies)?
Methodological Answer: Discrepancies arise from assay conditions (e.g., ATP concentration, pH) and compound stability. For example:
- ATP competition: Use fixed ATP levels (1 mM) to standardize kinase inhibition assays .
- Solubility: Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation artifacts.
- Control benchmarks: Compare with known inhibitors (e.g., staurosporine for kinases) to normalize IC50 values. ’s data table shows IC50 variations (e.g., 23.8 µM vs. 20.0 µM for aromatase inhibition) due to enzyme source differences .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s selectivity for benzodiazepine receptors vs. off-target CNS receptors?
Methodological Answer:
- Core modifications: Replace the 2-methylbenzodiazolyl group with bulkier substituents (e.g., 2-ethyl) to sterically hinder off-target binding. demonstrates that bromophenyl-piperidine analogs show enhanced selectivity when substituents occupy hydrophobic pockets .
- Pharmacophore mapping: Use molecular docking (AutoDock Vina) to predict interactions with GABAA receptor α1 subunits. ’s benzothiazole derivatives highlight the role of hydrogen bonding with Thr206 .
- In vitro profiling: Screen against a panel of 50+ GPCRs (Eurofins) to quantify off-target binding (<10% activity at 10 µM).
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?
Methodological Answer:
- Rodent models: Administer intravenously (1 mg/kg) to measure plasma half-life (t1/2) and brain-to-plasma ratio (Kp). ’s fluorophenyl-pyrrolidine analogs achieved Kp >0.3, indicating BBB penetration .
- LC-MS/MS quantification: Use deuterated internal standards to minimize matrix effects in brain homogenates.
- P-gp efflux assay: Test in MDCK-MDR1 cells to assess susceptibility to efflux transporters, a common limitation for CNS drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
